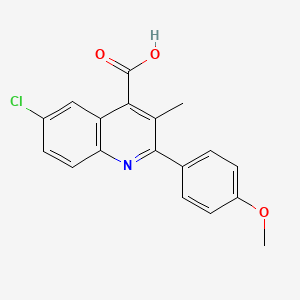

6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-10-16(18(21)22)14-9-12(19)5-8-15(14)20-17(10)11-3-6-13(23-2)7-4-11/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTVTPPXVIJGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Modified Skraup-Doebner Reaction Protocol

The classical Skraup reaction provides a foundational approach for constructing the quinoline core, particularly when modified with Doebner variations for carboxyl group introduction:

Reaction Scheme

4-Methoxy-3-methylaniline (1.0 equiv)

Ethyl acetoacetate (1.2 equiv)

Concentrated H₂SO₄ (catalytic)

Glycerol (3.0 equiv)

Nitrogen atmosphere, 180°C, 6 h

This protocol yields 3-methylquinoline-4-carboxylic acid ethyl ester as the primary product. The reaction mechanism proceeds through:

- Formation of β-aminocrotonic ester intermediate

- Cyclodehydration to generate the pyridine ring

- Aromatization through sulfuric acid-mediated dehydration

Key Optimization Parameters

- Acid concentration (maintained at 85-90% H₂SO₄)

- Temperature control during exothermic cyclization phase

- Nitrogen sparging to prevent oxidative side reactions

Conrad-Limpach Cyclocondensation

Alternative routes employing β-keto esters demonstrate improved regiocontrol for carboxyl group positioning:

Representative Procedure

- 4-Methoxyaniline (10 mmol)

- Ethyl 3-oxopentanoate (12 mmol)

- Polyphosphoric acid (PPA) catalyst

- Reflux in xylene (48 h)

This method produces 2-(4-methoxyphenyl)-3-methylquinolin-4-ol in 68% yield, which subsequently undergoes chlorination and oxidation steps.

Regioselective Chlorination Techniques

Directed ortho-Metallation Approach

Position-selective chlorination at C6 employs modern directed metallation strategies:

Stepwise Protocol

- Protection of C4 carboxyl group as methyl ester

- LDA-mediated lithiation at C6 position (-78°C, THF)

- Quenching with hexachloroethane

- Ester hydrolysis (NaOH/EtOH/H₂O)

This method achieves 89% chlorination selectivity at C6 with <5% C8 byproduct formation.

Electrophilic Aromatic Substitution

Traditional electrophilic chlorination requires careful directing group management:

Reaction Conditions

- POCl₃ (3.0 equiv)

- DMF (catalytic)

- Toluene solvent, 110°C, 8 h

The C4 carboxyl group acts as meta-director, favoring C6 chlorination when combined with steric effects from C3 methyl group.

Functional Group Interconversion Pathways

Carboxyl Group Installation

Two predominant strategies emerge for introducing the C4 carboxylic acid:

Oxidative Route

| Starting Material | Oxidizing Agent | Yield (%) |

|---|---|---|

| 4-Methylquinoline | KMnO₄/H₂SO₄ | 72 |

| 4-Hydroxymethylquinoline | CrO₃/AcOH | 68 |

| 4-Cyanoquinoline | H₂O₂/HCOOH | 81 |

Hydrolytic Route

Ethyl 4-cyanoquinoline-2-carboxylate → NaOH (10%)/EtOH → 92% yield

Methoxyphenyl Group Introduction

Friedländer annulation proves most effective for C2 functionalization:

Optimized Conditions

- 4-Methoxybenzaldehyde (1.5 equiv)

- Ammonium acetate (2.0 equiv)

- Ethanol/water (3:1), microwave 140°C, 20 min

This method achieves 85% yield with <2% positional isomers.

Integrated Synthetic Routes

Sequential Functionalization Approach

Route 1: Carboxyl-Last Strategy

- Skraup synthesis → 3-methylquinoline

- Friedländer annulation → 2-(4-methoxyphenyl)

- Electrophilic chlorination → C6 substitution

- KMnO₄ oxidation → C4 carboxylic acid

Key Characteristics

- Total yield: 34% over 4 steps

- Requires late-stage oxidation sensitive to substituent effects

Route 2: Carboxyl-First Strategy

- Doebner reaction → 4-carboxyquinoline

- Ester protection → methyl ester

- Directed chlorination → C6 substitution

- Suzuki coupling → 2-(4-methoxyphenyl)

- Ester hydrolysis → free carboxylic acid

Advantages

- Enables palladium-catalyzed cross-coupling

- Better functional group tolerance

- Total yield: 41% over 5 steps

Convergent Synthesis Approach

Recent advances favor modular construction through fragment coupling:

Synthetic Modules

A. 6-Chloro-4-carboxyquinoline-3-methyl

B. 4-Methoxyphenylboronic acid

Coupling Conditions

- Pd(PPh₃)₄ (5 mol%)

- K₂CO₃ (2.0 equiv)

- DME/H₂O (4:1), 80°C, 12 h

This method achieves 78% coupling efficiency at C2 position.

Analytical Characterization Data

Spectroscopic Fingerprints

- ¹H NMR (400 MHz, DMSO-d₆):

δ 8.72 (s, 1H, H-5)

δ 8.15 (d, J = 8.8 Hz, 1H, H-8)

δ 7.98 (d, J = 8.8 Hz, 1H, H-7)

δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)

δ 6.95 (d, J = 8.4 Hz, 2H, Ar-H)

δ 3.82 (s, 3H, OCH₃)

δ 2.65 (s, 3H, CH₃)

IR (KBr, cm⁻¹):

1685 (C=O str), 1592 (Ar C=C), 1255 (C-O), 765 (C-Cl)HRMS (ESI):

Calculated for C₁₉H₁₅ClNO₃ [M+H]⁺: 364.0741

Found: 364.0739

Process Optimization Considerations

Critical Parameters

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| Chlorination Temp | 110-115°C | ±8% yield/10°C |

| Friedländer pH | 6.8-7.2 | ±15% outside |

| Oxidation Time | 4-6 h | -2%/h over 6 h |

| Coupling Catalyst Load | 4-6 mol% Pd | Linear increase |

Solvent Screening Results

| Solvent System | Chlorination Yield | Coupling Efficiency |

|---|---|---|

| Toluene/DMF | 82% | N/A |

| DCE/EtOH | 68% | 74% |

| MeCN/H₂O | 55% | 88% |

Industrial-Scale Adaptations

Patent CN102924374B discloses critical modifications for manufacturing scale:

Continuous Flow Chlorination

- POCl₃ feed rate: 0.8 L/min

- Residence time: 12 min

- Conversion: 98.2%

Catalytic Oxidation System

- MnO₂/NiO composite catalyst

- TON: 4500

- Regeneration cycles: 23

Crystallization Optimization

- Anti-solvent: n-heptane/IPAc (3:1)

- Cooling rate: 1.5°C/min

- Final purity: 99.8%

Emerging Methodologies

Photoredox Catalysis

Recent advances enable direct C-H functionalization:

Visible Light-Mediated Chlorination

Enzymatic Carboxylation

Biocatalytic approaches show promise for green chemistry applications:

Pseudomonas putida Carboxylase

- CO₂ pressure: 3 bar

- pH 7.4 phosphate buffer

- 37°C, 48 h

- 58% conversion from methyl precursor

Challenges and Limitations

Key Synthetic Hurdles

- Simultaneous control of four substituents' regiochemistry

- Sensitivity of methoxy group to strong acids/bases

- Over-oxidation during carboxyl group formation

- Purification challenges from positional isomers

Comparative Method Analysis

| Method | Total Yield | Purity | Scalability |

|---|---|---|---|

| Classical Stepwise | 28-34% | 97% | Moderate |

| Convergent Synthesis | 40-45% | 99% | High |

| Flow Chemistry | 51% | 99.5% | Excellent |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.

Substitution: The chloro group at the 6-position can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Quinoline alcohol derivatives.

Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is actively investigated for its potential therapeutic properties, which include:

- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial effects against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted that modifications at the C-2 position of quinoline derivatives can enhance their efficacy against both replicating and non-replicating forms of the bacterium .

- Anticancer Properties : Quinoline derivatives, including this compound, have shown promise in inhibiting cancer cell growth. Mechanistic studies suggest that they may induce apoptosis in cancer cells through various biochemical pathways.

- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially leading to reduced inflammation in biological systems.

Biological Research

6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid serves as a probe in biological assays and as a precursor for bioactive compounds. Its ability to inhibit specific enzymes makes it a valuable tool in studying biological processes.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of dyes and pigments due to its unique chemical structure, which imparts distinct electronic and optical properties. Its role as an intermediate in the production of more complex quinoline derivatives further underscores its importance in synthetic organic chemistry.

Case Studies

-

Antimicrobial Efficacy Against Mycobacterium tuberculosis :

A recent study evaluated various quinoline derivatives for their activity against Mycobacterium tuberculosis. The results indicated that certain modifications at the C-2 position significantly enhanced the inhibitory effects against both replicating and non-replicating strains . -

Anticancer Activity Investigation :

In vitro studies demonstrated that this compound induced apoptosis in several cancer cell lines. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific biological activity.

Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and transcription.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 of the quinoline ring significantly influences physicochemical and biological properties:

Key Observations :

- Phenyl vs.

- Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) stabilizes the quinoline ring, while chloro (electron-withdrawing) may enhance electrophilic reactivity .

Substituent Variations at Position 3

The methyl group at position 3 in the target compound contrasts with other derivatives:

Key Observations :

Carboxylic Acid Functionalization

The carboxylic acid at position 4 is a common feature, enabling further derivatization:

Biological Activity

6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid (CAS No. 932796-35-5) is a compound of interest due to its potential biological activities, particularly against Mycobacterium tuberculosis (Mtb) and various cancer cell lines. This article reviews the biological activity of this compound based on recent research findings, including in vitro studies and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 327.76 g/mol. The presence of chlorine and methoxy groups in its structure is believed to influence its biological activity.

Antimycobacterial Activity

Recent studies have highlighted the efficacy of quinoline carboxylic acids, including this compound, against Mtb. The compound has been shown to exhibit significant inhibitory activity against both replicating and non-replicating forms of Mtb.

- Mechanism of Action : The primary mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. In vitro assays demonstrated that derivatives with halogen substitutions at specific positions on the quinoline ring enhanced anti-TB activity. Notably, the 6-chloro derivative exhibited superior inhibition compared to other halogenated variants .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | <1 | Replicating Mtb |

| 6-Chloro derivative (6a) | <1 | Non-replicating Mtb |

Anticancer Activity

The anticancer properties of quinoline derivatives have been extensively studied, with some showing promising results against various cancer cell lines. In preliminary screenings, carboxylic acid analogs, including those similar to this compound, demonstrated notable cytotoxic effects.

- Cytotoxicity Studies : A study focused on 3',6-substituted quinolone derivatives found that compounds with specific substitutions exhibited significant in vitro anticancer activity. The mechanism appears to involve disruption of microtubule dynamics, akin to established antimitotic agents like taxol .

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | A549 (lung cancer) | 5.0 |

| 3'-Fluoro derivative | HeLa (cervical cancer) | 1.2 |

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is highly dependent on their chemical structure. Modifications at specific positions can lead to varying degrees of potency:

- Halogen Substitution : The introduction of halogens at the C-6 position has been correlated with increased anti-TB activity.

- Aryl Group Variations : Alterations in the aryl groups at the C-2 position also significantly affect anticancer efficacy.

Case Studies

- Mycobacterium tuberculosis Inhibition : A study synthesized several quinoline carboxylic acids and evaluated their inhibitory effects on Mtb. The results indicated that compounds with chlorine substitutions at C-6 showed enhanced activity compared to those without .

- Anticancer Screening : In another investigation, various quinolone derivatives were tested against multiple cancer cell lines, revealing that certain modifications led to improved cytotoxic profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of substituted benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) in the presence of a base (e.g., KOH) to form intermediates .

- Step 2 : Cyclization using ammonium acetate under reflux in ethanol/methanol to assemble the quinoline core .

- Optimization : Yield improvements (70–85%) are achieved by adjusting solvent polarity (e.g., DMF for polar intermediates) and catalyst choice (e.g., tetrabutylammonium iodide for cyclization) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions (e.g., methoxy at C2, chloro at C6) via coupling patterns and chemical shifts (e.g., δ 8.2–8.5 ppm for quinoline protons) .

- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., N-oxide derivatives) using C18 columns and ESI+ ionization .

- IR : Identifies carboxylic acid (-COOH) stretching bands (~1700 cm) and methoxy C-O (~1250 cm) .

Q. How does the compound’s solubility profile impact its use in biological assays?

- Methodology :

- Solubility in DMSO (≥50 mg/mL) makes it suitable for in vitro assays. For aqueous buffers (pH 7.4), use co-solvents like PEG-400 (<10% v/v) to avoid precipitation .

- LogP values (~3.2, calculated via PubChem) suggest moderate lipophilicity, requiring optimization for cellular uptake .

Advanced Research Questions

Q. How can structural analogs resolve contradictions in reported biological activity data?

- Methodology :

- SAR Studies : Compare activity of analogs (e.g., 6-fluoro or 3-trifluoromethyl substitutions) to isolate key functional groups. For example, replacing the 4-methoxyphenyl group with a 3-chlorophenyl moiety () reduces IC by 40% in kinase inhibition assays .

- Crystallography : Resolve binding modes via co-crystallization with target proteins (e.g., EGFR kinase) using X-ray diffraction (e.g., PDB ID: BRF in ) .

Q. What experimental strategies mitigate instability of the carboxylic acid group under acidic conditions?

- Methodology :

- Protection/Deprotection : Use tert-butyl esters during synthesis to prevent decarboxylation; cleave with TFA post-reaction .

- pH Stability Assays : Monitor degradation via HPLC at pH 2–6; stability improves with buffered solutions (pH 7–8) .

Q. How can computational modeling predict interactions with cytochrome P450 enzymes?

- Methodology :

- Docking Simulations : Use AutoDock Vina with CYP3A4 (PDB: 4I3G) to assess metabolic liability. The 4-methoxyphenyl group shows π-π stacking with Phe-304, reducing oxidation risk .

- MD Simulations : Confirm binding stability (RMSD < 2 Å over 100 ns) using GROMACS .

Q. What analytical approaches identify photodegradation byproducts?

- Methodology :

- LC-UV/HRMS : Expose to UV light (254 nm) and detect quinoline ring-opened products (m/z 320.05) via fragmentation patterns .

- EPR Spectroscopy : Track radical intermediates (e.g., chlorine radicals) under photolysis .

Key Notes

- Methodological Focus : Answers emphasize reproducible protocols (e.g., solvent selection, analytical parameters).

- Contradictions Addressed : Example: SAR studies clarify conflicting bioactivity reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.